[2-(3,4-Dimethoxyphenyl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride
Description
[2-(3,4-Dimethoxyphenyl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride (CAS 1052508-03-8) is a secondary amine hydrochloride derivative featuring a 3,4-dimethoxyphenethyl group linked to a thiophen-2-ylmethyl moiety. Its molecular formula is C₁₄H₁₈ClNO₂S, with a molar mass of 299.82 g/mol . The compound’s structure combines aromatic methoxy groups with a sulfur-containing heterocyclic thiophene ring, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S.ClH/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13;/h3-6,9-10,16H,7-8,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNXYZIEYZLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CS2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)ethylamine hydrochloride typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Amine Reactivity
The secondary amine group undergoes characteristic reactions influenced by its basicity and nucleophilicity. Key transformations include:
Acylation and Alkylation
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Mechanism : The lone pair on the nitrogen atom facilitates nucleophilic attack on electrophiles such as acyl chlorides or alkyl halides.
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Example : Reaction with acetyl chloride forms the corresponding amide derivative. Similar N-acylation pathways are documented for structurally related amines in THIQ (tetrahydroisoquinoline) syntheses .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, RT | N-Acetyl derivative | |
| Reductive Alkylation | Aldehyde/ketone, NaBH₃CN, MeOH | Tertiary amine derivatives |
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group directs electrophiles to the ortho/para positions due to the electron-donating methoxy groups. The thiophene ring undergoes electrophilic substitution at the 5-position (meta to sulfur).
Key Reactions
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Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 0–5°C.
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Sulfonation : Concentrated H₂SO₄ at 80°C targets the thiophene ring .
| Aromatic System | Electrophile | Position | Conditions | Reference |
|---|---|---|---|---|
| 3,4-Dimethoxyphenyl | NO₂⁺ | Para | HNO₃/H₂SO₄, 0°C | |
| Thiophene | SO₃H⁺ | 5-position | H₂SO₄, 80°C |
Reductive Transformations
The hydrochloride salt enhances solubility in polar solvents, facilitating catalytic hydrogenation:
Hydrogenation of Thiophene
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Conditions : H₂ (50–270 bar), Cu/Cr or Pd/C catalysts, 70–160°C .
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Outcome : Thiophene reduces to a tetrahydrothiophene moiety, altering ring aromaticity .
| Substrate | Catalyst | Pressure | Product | Reference |
|---|---|---|---|---|
| Thiophene | Cu/Cr | 270 bar | Tetrahydrothiophene |
Oxidative Reactions
The amine and methoxy groups are susceptible to oxidation:
Amine Oxidation
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Reagents : H₂O₂ or mCPBA oxidizes the secondary amine to a hydroxylamine or nitroxide radical .
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Methoxy Demethylation : Strong oxidizers (e.g., BBr₃) cleave methoxy groups to hydroxyls .
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| N-Oxidation | H₂O₂, AcOH | Hydroxylamine derivative | |
| Demethylation | BBr₃, DCM | Catechol derivative |
Salt-Specific Behavior
The hydrochloride counterion impacts reactivity:
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Solubility : Enhances solubility in polar solvents (water, methanol), enabling reactions in aqueous media .
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Protonation : The amine remains protonated under acidic conditions, reducing nucleophilicity but stabilizing intermediates .
Cyclization Pathways
Under acidic or reductive conditions, the compound participates in cyclization to form fused heterocycles:
Bischler–Nepieralski Cyclization
| Cyclization Type | Reagents | Product | Reference |
|---|---|---|---|
| Bischler–Nepieralski | POCl₃, Δ | Tetrahydroisoquinoline |
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in experiments to understand its interaction with various receptors and enzymes in the brain.
Medicine
In medicine, 2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is investigated for its potential therapeutic effects. It is being explored as a candidate for the treatment of neurological disorders due to its structural similarity to known neurotransmitters.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis. Its unique structure makes it valuable for creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)ethylamine hydrochloride involves its interaction with monoamine oxidase enzymes. It acts as an inhibitor of these enzymes, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can have various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Shares the 3,4-dimethoxyphenethyl backbone but replaces the thiophenmethyl amine with a benzamide group.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .
- Pharmacological Implications: Amides often exhibit metabolic stability, whereas secondary amines like the target compound may undergo faster hepatic oxidation.
Verapamil Hydrochloride and Related Compounds
- Structure: Verapamil (CAS 152-11-4) contains two 3,4-dimethoxyphenyl groups and a nitrile-substituted dihydropyridine core.
- Functional Comparison: Bioactivity: Verapamil is a calcium channel blocker used for hypertension, suggesting that 3,4-dimethoxyphenyl groups may interact with ion channels. The target compound’s thiophene moiety could modulate such activity by altering lipophilicity or steric effects.
{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine Hydrochloride
- Structure : Features a tetrahydro-2H-pyran ring substituted with a 3,4-dimethoxyphenyl group (CAS 61861-92-5; molar mass 287.78 g/mol) .
- Key Differences :
- Ring System : The pyran ring introduces conformational rigidity, contrasting with the flexible ethyl linker in the target compound.
- Electronic Effects : The oxygen atom in the pyran ring may enhance solubility but reduce aromatic π-π stacking compared to the thiophene ring.
Dopamine Hydrochloride (CAS 62-31-7)
- Structure : A catecholamine derivative lacking methoxy groups but sharing the phenethylamine backbone .
- Functional Contrast :
- Receptor Specificity : Dopamine targets adrenergic and dopaminergic receptors, whereas the target compound’s methoxy and thiophene groups likely redirect its bioactivity toward distinct pathways.
- Stability : The catechol structure in dopamine is prone to oxidation, while the methoxy groups in the target compound may improve stability.
Physicochemical and Pharmacological Data
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological and Analytical Insights
Biological Activity
[2-(3,4-Dimethoxyphenyl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C13H15NOS |
| Molecular Weight | 233.33 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine |
| PubChem CID | 2115238 |
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of related compounds, particularly focusing on their inhibition of cyclooxygenase (COX) enzymes. For instance, various derivatives have shown significant inhibition of COX-1 and COX-2, which are key enzymes in the inflammatory process. The IC50 values for some derivatives were reported as follows:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that compounds structurally similar to [2-(3,4-Dimethoxyphenyl)ethyl][(thiophen-2-yl)methyl]amine may exhibit potent anti-inflammatory activity through COX enzyme inhibition .
Antitumor Activity
In vitro studies have demonstrated that certain derivatives exhibit antitumor activity against human cancer cell lines, such as PC-3 prostate cancer cells. The mechanism involves modulation of apoptosis and cell proliferation through specific receptor interactions .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
- Phenolic Substituents: The presence of methoxy groups on the phenyl ring enhances lipophilicity and receptor binding.
- Thienyl Group: The thiophenyl moiety contributes to the interaction with biological targets, potentially enhancing anti-inflammatory and antitumor effects.
Case Studies
- In Vivo Anti-inflammatory Study: A study involving carrageenan-induced paw edema in rats demonstrated that compounds with similar structures to [2-(3,4-Dimethoxyphenyl)ethyl][(thiophen-2-yl)methyl]amine exhibited significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .
- Antitumor Efficacy Assessment: Compounds were evaluated for their ability to induce apoptosis in cancer cell lines, revealing a dose-dependent response where higher concentrations led to increased apoptosis rates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(3,4-Dimethoxyphenyl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride, and how can reaction yields be improved?
- Methodological Guidance :
- Begin with the preparation of intermediates such as 2-(3,4-dimethoxyphenyl)ethylamine and thiophen-2-ylmethylamine hydrochloride (key components). Use reductive amination under inert atmospheres (e.g., nitrogen) to couple these intermediates, followed by HCl salt formation .
- Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yields. For example, use polar aprotic solvents like DMF and catalysts such as NaBH(OAc)₃ for selective reduction .
- Monitor purity via TLC or HPLC at each step to minimize side products .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Guidance :
- Employ ¹H/¹³C NMR to confirm the presence of methoxy (δ ~3.8 ppm), thiophene (δ ~6.8–7.4 ppm), and ethylamine moieties. Use DEPT-135 to distinguish CH₂/CH₃ groups .
- High-resolution mass spectrometry (HRMS) ensures accurate molecular weight verification (e.g., calculated vs. observed m/z for C₁₅H₂₀ClNO₂S) .
- HPLC with UV detection (λ = 254 nm) quantifies purity; use C18 columns and acetonitrile/water gradients for separation .
Q. How should researchers design stability studies to evaluate storage conditions for this hydrochloride salt?
- Methodological Guidance :
- Conduct accelerated degradation studies under ICH guidelines: expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–3 months. Monitor decomposition via HPLC .
- Store lyophilized samples in amber vials at -20°C with desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., receptor binding vs. functional assays) be resolved for this compound?
- Methodological Guidance :
- Perform radioligand displacement assays (e.g., using ³H-labeled ligands) to validate binding affinity. Pair with functional assays (e.g., cAMP or calcium flux) to assess agonist/antagonist activity .
- Apply statistical models (e.g., Schild analysis) to distinguish allosteric vs. orthosteric interactions. Cross-reference results with structural analogs to identify substituent-specific effects .
Q. What experimental strategies elucidate the compound’s metabolic and environmental fate?
- Methodological Guidance :
- Use LC-MS/MS to track metabolic pathways in vitro (e.g., liver microsomes). Identify phase I/II metabolites (e.g., demethylation or glucuronidation) .
- Conduct soil/water biodegradation studies under controlled aerobic/anaerobic conditions. Measure half-life (t₁/₂) and bioaccumulation potential via OECD 307 guidelines .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Guidance :
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., serotonin or dopamine receptors). Prioritize substituents that enhance hydrogen bonding (e.g., methoxy groups) .
- Validate predictions with QSAR models trained on experimental IC₅₀ data. Adjust Hammett constants or logP values to optimize bioavailability .
Q. What methodologies address contradictions in reported reaction mechanisms for similar arylalkylamine hydrochlorides?
- Methodological Guidance :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
